2-Acetonyloxy-5-chlorobenzoic Acid

Description

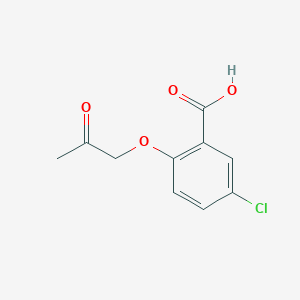

2-(Acetyloxy)-5-chlorobenzoic Acid (CAS 1734-62-9) is a benzoic acid derivative with a chlorine substituent at the 5-position and an acetyloxy (OAc) group at the 2-position. Its molecular formula is C₉H₇ClO₄, with a molecular weight of 214.60 g/mol . This compound is structurally characterized by the presence of both electron-withdrawing (chlorine) and ester (acetyloxy) groups, which influence its chemical reactivity and physical properties.

Properties

Molecular Formula |

C10H9ClO4 |

|---|---|

Molecular Weight |

228.63 g/mol |

IUPAC Name |

5-chloro-2-(2-oxopropoxy)benzoic acid |

InChI |

InChI=1S/C10H9ClO4/c1-6(12)5-15-9-3-2-7(11)4-8(9)10(13)14/h2-4H,5H2,1H3,(H,13,14) |

InChI Key |

GCYAYALKLULVFC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)COC1=C(C=C(C=C1)Cl)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

2-(Acetyloxy)-5-chlorobenzoic Acid is closely related to 2-(Acetyloxy)-5-bromobenzoic Acid (CAS 1503-53-3), where chlorine is replaced with bromine. Key differences include:

- Molecular weight : Bromine increases the molecular weight to 259.06 g/mol (vs. 214.60 g/mol for the chloro derivative) .

- Reactivity : Bromine’s larger atomic radius and weaker C–Br bond (vs. C–Cl) may enhance its suitability as a leaving group in nucleophilic substitution reactions.

- Spectroscopic properties : The bromo derivative’s IR spectrum has been documented, though digitized data are unavailable .

Amino-Substituted Derivatives

2-Amino-5-chlorobenzoic Acid (C₇H₆ClNO₂, MW 171.58 g/mol) replaces the acetyloxy group with an amino (-NH₂) substituent .

- Applications: Amino-substituted benzoic acids are precursors in pharmaceutical synthesis (e.g., anthranilic acid derivatives) .

5-(Boc-amino)-2-chlorobenzoic Acid (CAS 503555-96-2, C₁₂H₁₄ClNO₄, MW 271.70 g/mol) introduces a tert-butoxycarbonyl (Boc)-protected amine at the 5-position :

- Synthetic utility : The Boc group enables controlled deprotection for peptide coupling or heterocycle synthesis.

Ether and Ester Derivatives

4-Amino-5-chloro-2-ethoxybenzoic Acid (CAS 108282-38-8, C₉H₁₀ClNO₃, MW ~215.45 g/mol) features an ethoxy (-OCH₂CH₃) group at the 2-position :

2-Allyloxy-5-nitrobenzoic Acid (C₁₀H₉NO₅, MW 223.18 g/mol) combines a nitro (-NO₂) group at the 5-position and an allyloxy (-OCH₂CHCH₂) group at the 2-position :

- Crystallography : Single-crystal X-ray studies reveal a planar structure with mean C–C bond lengths of 1.403 Å, influencing conjugation and stability .

Carbonyl-Containing Derivatives

2-Chloro-5-formylbenzoic Acid (C₈H₅ClO₃, MW 184.45 g/mol) replaces the acetyloxy group with a formyl (-CHO) substituent :

- Reactivity : The formyl group enables condensation reactions (e.g., Schiff base formation), making it valuable in organic synthesis.

Data Tables

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| 2-(Acetyloxy)-5-chlorobenzoic Acid | C₉H₇ClO₄ | 214.60 | 1734-62-9 | 2-OAc, 5-Cl |

| 2-(Acetyloxy)-5-bromobenzoic Acid | C₉H₇BrO₄ | 259.06 | 1503-53-3 | 2-OAc, 5-Br |

| 2-Amino-5-chlorobenzoic Acid | C₇H₆ClNO₂ | 171.58 | Not provided | 2-NH₂, 5-Cl |

| 5-(Boc-amino)-2-chlorobenzoic Acid | C₁₂H₁₄ClNO₄ | 271.70 | 503555-96-2 | 2-Cl, 5-Boc-NH |

| 4-Amino-5-chloro-2-ethoxybenzoic Acid | C₉H₁₀ClNO₃ | ~215.45 | 108282-38-8 | 2-OCH₂CH₃, 4-NH₂, 5-Cl |

| 2-Allyloxy-5-nitrobenzoic Acid | C₁₀H₉NO₅ | 223.18 | Not provided | 2-OCH₂CHCH₂, 5-NO₂ |

| 2-Chloro-5-formylbenzoic Acid | C₈H₅ClO₃ | 184.45 | Not provided | 2-Cl, 5-CHO |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.